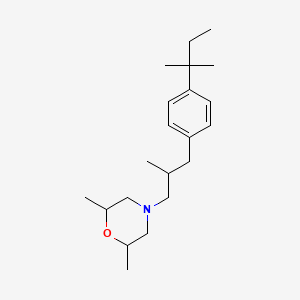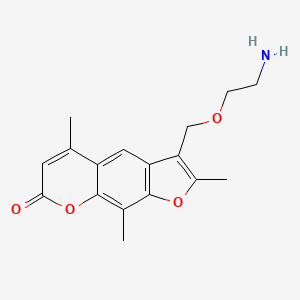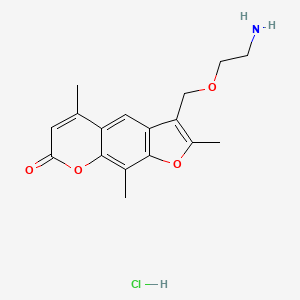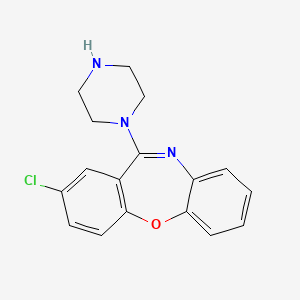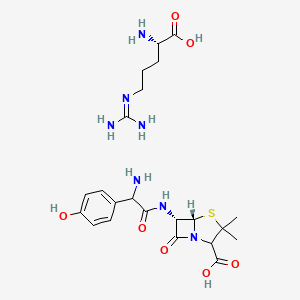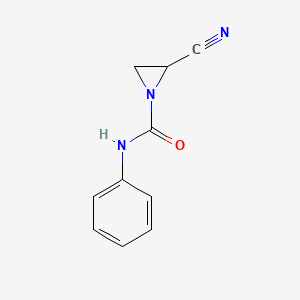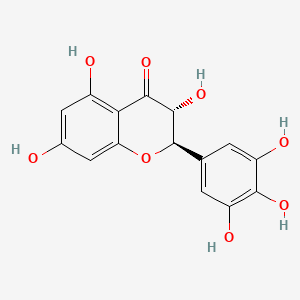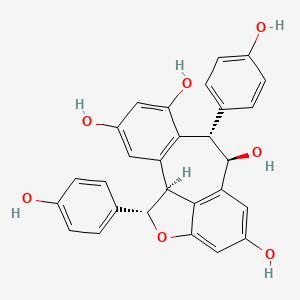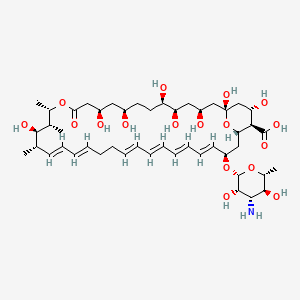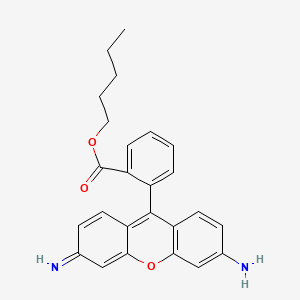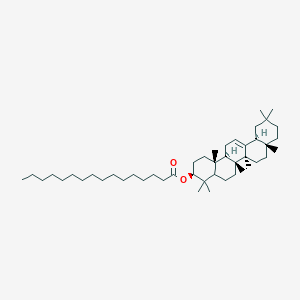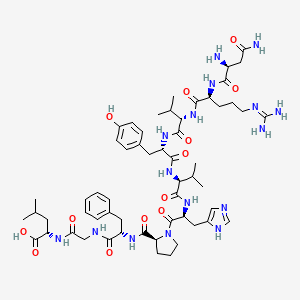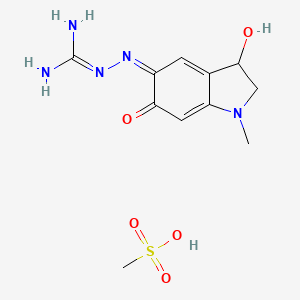
Adrenochrome monoaminoguanidine mesilate
Übersicht
Beschreibung
Adrenochrome Monoaminoguanidine Mesilate is an adrenochrome derivative . It is used as a hemostatic agent , which means it encourages the coagulation of blood and stops the loss of blood from open wounds .
Molecular Structure Analysis
The molecular formula of Adrenochrome Monoaminoguanidine Mesilate is C10 H13 N5 O2 . C H4 O3 S . Its molecular weight is 331.35 .Chemical Reactions Analysis
Adrenochrome, the parent compound of Adrenochrome Monoaminoguanidine Mesilate, is produced by the oxidation of adrenaline . In solution, adrenochrome is pink, and further oxidation of the compound causes it to polymerize into brown or black melanin compounds .Physical And Chemical Properties Analysis
Adrenochrome Monoaminoguanidine Mesilate is an orange solid . It is soluble in DMSO, Methanol, and Water . Its melting point is greater than 131 °C (dec.) .Wissenschaftliche Forschungsanwendungen
1. Radioprotection in Hematopoietic Progenitor Cells
- Application Summary : AMM has been found to enhance recovery from radiation-induced leukopenia . This application is particularly relevant in the field of radiation therapy, where damage to healthy cells can be a significant side effect.
- Methods and Procedures : The effects of AMM were examined using an in vitro colony formation method. AMM was administered intraperitoneally to C57BL mice 30 minutes before irradiation, and bone marrow (which included GM-CFC, a committed progenitor cell) was isolated 4 hours after irradiation .
- Results and Outcomes : The survival of GM-CFC was increased when AMM was administered. It was observed that some substances in the serum which enhance survival of GM-CFC may be induced or activated by intraperitoneal administration of AMM, thereby accelerating recovery from radiation-induced leukopenia .
2. Radiosensitization of Human Lung Cancer Cells
- Application Summary : AMM, in combination with cytochrome C, has been suggested to have potential radioprotective effects on potent natural killer (NK) cells during radiotherapy for lung cancer . This might result in the radiosensitization of human lung cancer cells in vivo .
1. Radioprotection in Hematopoietic Progenitor Cells
- Application Summary : AMM has been found to enhance recovery from radiation-induced leukopenia . This application is particularly relevant in the field of radiation therapy, where damage to healthy cells can be a significant side effect.
- Methods and Procedures : The effects of AMM were examined using an in vitro colony formation method. AMM was administered intraperitoneally to C57BL mice 30 minutes before irradiation, and bone marrow (which included GM-CFC, a committed progenitor cell) was isolated 4 hours after irradiation .
- Results and Outcomes : The survival of GM-CFC was increased when AMM was administered. It was observed that some substances in the serum which enhance survival of GM-CFC may be induced or activated by intraperitoneal administration of AMM, thereby accelerating recovery from radiation-induced leukopenia .
2. Radiosensitization of Human Lung Cancer Cells
Zukünftige Richtungen
While specific future directions for Adrenochrome Monoaminoguanidine Mesilate are not mentioned in the retrieved sources, research into adrenochrome and its derivatives continues. For example, adrenochrome was explored for use in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with troxerutin . The results showed that it was both effective and safe .
Eigenschaften
IUPAC Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2.CH4O3S/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15;1-5(2,3)4/h2-3,9,16-17H,4H2,1H3,(H3,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROTTVWDBWGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenochrome monoaminoguanidine mesilate | |
CAS RN |
4009-68-1 | |
| Record name | ADRENOCHROME MONOAMINOGUANIDINE MESILATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEE8G8X3KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



